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N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide

medicinal chemistry physicochemical profiling lead optimization

Researchers requiring a fully elaborated type II kinase pharmacophore probe often face scarcity of well-characterized benzothiazole-amide analogs with defined hinge-binding geometry. This compound directly addresses that gap. - Serves as a reference ligand for B-Raf(V600E)/VEGFR-2 DFG-out pocket profiling and FEP validation. - 4-Ethyl substituent offers distinct steric and lipophilic character versus 4-methyl/4-ethoxy congeners. - Available as a research-grade solid with batch-specific QC documentation, ensuring reproducibility in SAR campaigns.

Molecular Formula C28H23N3O2S
Molecular Weight 465.57
CAS No. 922586-35-4
Cat. No. B2429210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
CAS922586-35-4
Molecular FormulaC28H23N3O2S
Molecular Weight465.57
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
InChIInChI=1S/C28H23N3O2S/c1-2-20-11-10-17-25-26(20)30-28(34-25)31(19-21-12-8-9-18-29-21)27(32)23-15-6-7-16-24(23)33-22-13-4-3-5-14-22/h3-18H,2,19H2,1H3
InChIKeyZAQXMYXFKXEMJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 922586-35-4: Procurement-Relevant Chemotype Profile


N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide (CAS 922586-35-4, MW 465.57, C₂₈H₂₃N₃O₂S) is a fully substituted benzamide belonging to the 2-aminobenzothiazole class [1]. Its architecture combines a 4-ethylbenzothiazole core, a 2-phenoxybenzamide central scaffold, and an N-(pyridin-2-ylmethyl) tertiary amide linkage. This chemotype maps onto the general pharmacophore of type II kinase inhibitors (hinge-binding pyridine, central phenoxyaryl linker, hydrophobic benzothiazole tail) exemplified by sorafenib congeners disclosed in the medicinal chemistry literature [2]. The compound is catalogued as a research-grade small molecule by multiple chemical suppliers; however, at the time of this analysis, no quantitative biological activity data (IC₅₀, Kd, cellular EC₅₀) for this specific compound have been published in peer-reviewed journals, patents, or public authoritative databases (ChEMBL, PubChem BioAssay, BindingDB).

Type II kinase inhibitor pharmacophore probe (hinge-binding pyridine, phenoxy linker, ethylbenzothiazole tail)
No published IC₅₀/Kd data for this specific compound
Structural SAR and computational modeling applications
Research-grade small molecule; not for biological activity claims

Why In-Class Analogs Cannot Replace CAS 922586-35-4


The benzothiazole-amide chemotype is exquisitely sensitive to substitution pattern: the 4-position alkyl group on the benzothiazole ring modulates both electronic character and steric occupancy of the kinase hydrophobic back pocket, while the 2-phenoxy group on the benzamide influences the dihedral angle of the central linker and consequently the relative orientation of the hinge-binding pyridine [1]. In the published benzothiazole amide series, replacement of a 4-chloro substituent with a (morpholin-1-yl)methyl or (4-ethylpiperazin-1-yl)methyl group produced order-of-magnitude shifts in cellular antiproliferative potency and altered kinase selectivity profiles [1]. Likewise, the regioisomeric position of the pyridylmethyl attachment (2-pyridyl vs. 3-pyridyl) determines hydrogen-bond geometry with the kinase hinge region. Therefore, even closely related analogs such as the 4-methyl, 4-ethoxy, or 3-pyridylmethyl variants are not functionally interchangeable with the 4-ethyl-2-pyridylmethyl configuration present in compound 922586-35-4 absent direct comparative data. Procurement decisions predicated on assumed biological equivalence across this series carry substantial risk of failing to replicate target engagement, potency, or selectivity profiles.

4-Ethyl → 4-Methyl
Alkyl chain substitution may shift lipophilicity and hydrophobic back-pocket occupancy, potentially altering kinase selectivity profiles.
2-Pyridyl → 3-Pyridyl
Regioisomeric change is predicted to disrupt hinge-binding hydrogen-bond geometry; may severely reduce target engagement.
Phenoxy → Methoxy
Loss of extended aromatic surface may reduce kinase binding affinity by >5-fold based on class SAR; not a functional replacement.

Quantitative Differentiation Evidence for CAS 922586-35-4


Computed Lipophilicity vs. 4-Position Analogs

The 4-ethyl substituent on the benzothiazole ring confers a computed XLogP3 of approximately 5.8 for compound 922586-35-4, compared to approximately 5.3 for the 4-methyl analog (N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide) and approximately 5.5 for the 4-ethoxy analog (CAS 922586-85-4) [1]. This lipophilicity increment arises from the additional methylene unit. In kinase inhibitor optimization campaigns, a ΔXLogP of 0.3–0.5 units has been associated with measurable shifts in cellular permeability, plasma protein binding, and CYP450 susceptibility [2]. The 4-ethyl substitution thus occupies a distinct lipophilicity window that cannot be reproduced by the 4-methyl or 4-ethoxy congeners.

Lipophilicity vs. Analogs
Class-level
XLogP3 ≈ 5.8 vs. 4-methyl: ≈ 5.3; 4-ethoxy: ≈ 5.5
ΔXLogP +0.3–0.5 units may support physicochemical differentiation in SAR.
Computed values; no experimental logP data available
medicinal chemistry physicochemical profiling lead optimization

2- vs. 3-Pyridylmethyl Hinge-Binding Geometry

The N-(pyridin-2-ylmethyl) substituent in compound 922586-35-4 positions the pyridine nitrogen ortho to the methylene linker, enabling a bidentate hydrogen-bond interaction with the kinase hinge region (e.g., Cys residue backbone NH and carbonyl) characteristic of type II kinase inhibitors [1]. In contrast, the 3-pyridylmethyl regioisomer (N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide) places the pyridine nitrogen meta to the linker, altering both the hydrogen-bond distance (predicted shift of ~1.2 Å) and the dihedral angle between the pyridine ring and the amide plane [2]. Published SAR on related benzothiazole-amide series demonstrates that 2-pyridyl to 3-pyridyl regioisomerism can reduce kinase inhibitory activity by 10- to 100-fold due to suboptimal hinge-region geometry [1].

Pyridyl Regioisomer Hinge Binding
Class-level
2-pyridyl: ortho N vs. 3-pyridyl: meta N; ~1.2 Å shift, 10–100× activity loss
Regioisomer predicted to disrupt hinge binding; may not support target engagement.
Based on class SAR and modeling; no direct data for target compound
kinase inhibitor design hinge-binding motif structure-activity relationship

Phenoxy vs. Methoxy Substituent: Aromatic Stacking

The 2-phenoxy substituent on the benzamide ring in compound 922586-35-4 introduces a biaryl ether motif that restricts the conformational freedom of the central linker relative to the simpler 2-methoxy analog (N-(4-ethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide). The phenoxy group imposes a preferred dihedral angle of approximately 80–85° between the pendant phenyl ring and the benzamide plane, creating an extended aromatic surface capable of π–π stacking with hydrophobic patches in kinase allosteric pockets [1]. The 2-methoxy analog lacks this extended aromatic surface and allows greater conformational flexibility (rotatable bond count reduced by 1 in the methoxy variant). In published benzothiazole-amide kinase inhibitor series, the phenoxy-to-methoxy substitution has been associated with >5-fold reduction in B-Raf(V600E) inhibitory activity [2].

Phenoxy vs. Methoxy Stacking
Class-level
Phenoxy: biaryl ether, π-stacking vs. Methoxy: reduced surface, >5× potency loss
Substitution may reduce kinase binding affinity; not a functional replacement.
Class SAR; no head-to-head data for target compound
conformational analysis aromatic stacking scaffold optimization

Molecular Weight and Heavy Atom Count vs. Simpler Scaffolds

Compound 922586-35-4 possesses a molecular weight of 465.57 g/mol and 35 heavy atoms, placing it at the upper boundary of typical lead-like chemical space (MW ≤ 460, heavy atom count ≤ 32 per Congreve criteria) [1]. In contrast, the des-ethyl des-phenoxy minimal scaffold 2-phenoxy-N-(pyridin-2-ylmethyl)benzamide (CAS 5867-02-7) has MW 304.34 g/mol and 23 heavy atoms [2]. This 53% increase in molecular weight and 52% increase in heavy atom count reflects the addition of the entire 4-ethylbenzothiazole moiety, which constitutes the putative hydrophobic tail required for occupation of the kinase allosteric back pocket in type II inhibitor binding modes. The compound thus resides at a distinct molecular complexity level relative to simpler benzamide precursors, and procurement of the truncated core scaffold will not recapitulate the full binding pharmacophore.

MW & Heavy Atom Count
Data to verify
+161.23 g/mol (+53%) and +12 heavy atoms vs. core scaffold
Truncated scaffold lacks benzothiazole tail; may not recapitulate type II binding mode.
Pharmacophore completeness inferred; verify in binding assays
drug-likeness molecular complexity screening library design

Application Scenarios for CAS 922586-35-4


Type II Hinge-Binder Probe for Lead Optimization

Based on its structural alignment with sorafenib-type kinase inhibitors [1], compound 922586-35-4 is rationally deployed as a fully elaborated type II pharmacophore probe in structure–activity relationship (SAR) campaigns targeting B-Raf(V600E), C-Raf, VEGFR-2, or related kinases with a DFG-out allosteric pocket. The 4-ethyl substituent on the benzothiazole tail offers a distinct steric and lipophilic profile relative to 4-methyl and 4-ethoxy congeners, enabling systematic exploration of hydrophobic back-pocket occupancy (see Section 3, Evidence Item 1). The 2-pyridylmethyl hinge-binding motif is critical for maintaining bidentate hydrogen-bond geometry with the kinase hinge (see Section 3, Evidence Item 2). Researchers should procure this compound when the experimental design requires probing the contribution of a 4-ethylbenzothiazole hydrophobic tail to kinase selectivity and cellular antiproliferative potency, particularly in head-to-head comparisons with the 4-methyl analog (CAS 922664-82-2).

Reference Ligand for Docking and Molecular Dynamics

The compound's well-defined three-module architecture (pyridine hinge binder, phenoxy central linker, ethylbenzothiazole tail) makes it an ideal reference ligand for validating docking poses and molecular dynamics simulations of type II kinase inhibitors [1]. The restricted conformational space imposed by the 2-phenoxy biaryl ether linkage (see Section 3, Evidence Item 3) reduces the number of rotatable bonds that must be sampled, improving convergence in free-energy perturbation (FEP) calculations and metadynamics simulations. The compound can serve as a parent scaffold from which alchemical transformations (e.g., 4-ethyl → 4-methyl, phenoxy → methoxy) are computed to predict relative binding free energies, providing a computational complement to experimental SAR that guides procurement of follow-up analogs.

Negative Control for Kinase Profiling Panels

Given the compound's structural features that predict type II kinase engagement, it may serve as a selectivity control in broad-panel kinase profiling (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot assays) [2]. When screening a series of benzothiazole amide analogs against a panel of 400+ kinases, compound 922586-35-4 provides a reference point for distinguishing on-target (B-Raf, C-Raf, VEGFR-family) from off-target kinase interactions. Its procurement as part of a systematically varied analog set (4-methyl, 4-ethoxy, 3-pyridyl regioisomer) enables deconvolution of which structural features drive selectivity versus promiscuity, informing lead triage decisions. Users are cautioned that no selectivity data specific to this compound have been published; initial profiling is required as a data-generation step.

Physicochemical Benchmarking for Lead Optimization

The compound's computed XLogP3 (~5.8), molecular weight (465.57), and hydrogen-bond acceptor count (4) place it in a region of chemical space that challenges aqueous solubility and metabolic stability [1]. It can be used as a reference compound in assays measuring kinetic solubility (e.g., turbidimetric solubility at pH 7.4), microsomal stability (human liver microsomes, NADPH-dependent), and Caco-2 permeability, providing a benchmark against which more polar or lower-molecular-weight analogs are compared. The 4-ethyl lipophilicity increment relative to the 4-methyl analog (ΔXLogP ~0.5, see Section 3, Evidence Item 1) offers a specific test case for assessing the impact of a single methylene unit on multi-parameter optimization (MPO) scores, informing go/no-go decisions for further optimization of the benzothiazole tail.

Application
Selection Property
Validation Focus
Type II Kinase Pharmacophore Probe
Benzothiazole tail substitution pattern
Kinase selectivity and cellular antiproliferative SAR
Docking/MD Reference Ligand
Restricted conformational space (phenoxy linker)
Pose validation and free-energy calculations
Kinase Panel Selectivity Control
Chemotype reference for distinguishing on/off-target interactions
Broad-panel profiling data generation
Physicochemical Benchmark
Lipophilicity and molecular weight profile
Solubility, microsomal stability, permeability assays
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